
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves its interaction with the endocannabinoid system. The compound inhibits the uptake of anandamide, a naturally occurring endocannabinoid, resulting in increased levels of the compound in the brain and peripheral tissues. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the potential therapeutic applications of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide in laboratory experiments is its high purity and stability. The compound can be synthesized in high yields and is relatively stable under standard laboratory conditions. However, one limitation of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide is its high cost compared to other compounds used in research. Additionally, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of novel analogs of the compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications in various diseases. Finally, the development of new methods for synthesizing N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide may lead to improved yields and reduced costs, making the compound more accessible for research purposes.
合成方法
The synthesis of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 4-acetamido-3-methylphenol and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and has been widely used in research laboratories.
科学研究应用
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. The compound has been shown to act as an inhibitor of the endocannabinoid transporter, which leads to increased levels of endocannabinoids in the brain and peripheral tissues.
属性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSUABHFADYPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCC=CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



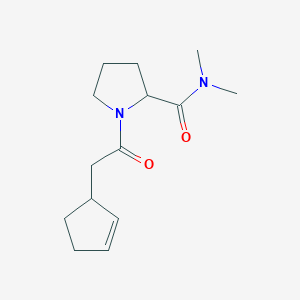
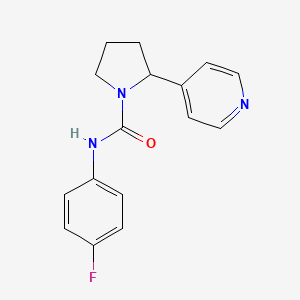
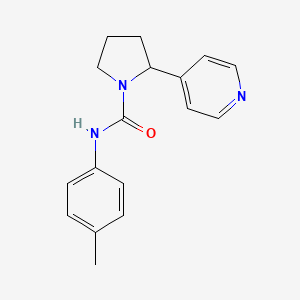
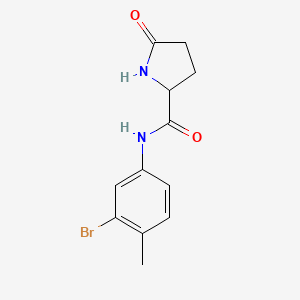

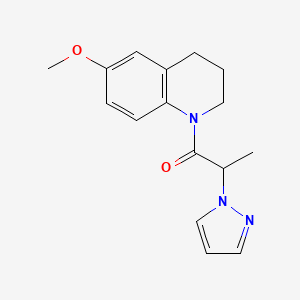

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)


![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
